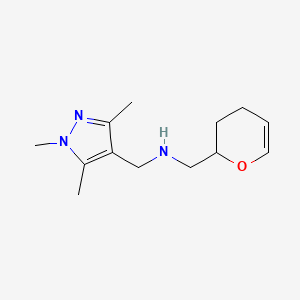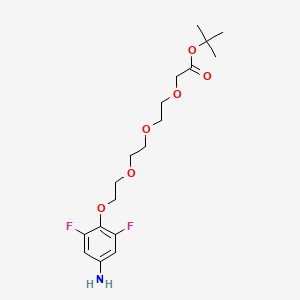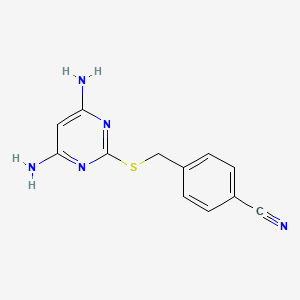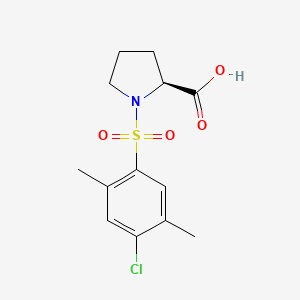
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a proline ring, with a 4-chloro-2,5-dimethylphenyl substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with l-proline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted proline derivatives.
Applications De Recherche Scientifique
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-3-nitrobenzoic acid
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-thiomorpholine
Uniqueness
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline stands out due to its unique combination of a sulfonyl group and a proline ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClNO4S |
|---|---|
Poids moléculaire |
317.79 g/mol |
Nom IUPAC |
(2S)-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO4S/c1-8-7-12(9(2)6-10(8)14)20(18,19)15-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
YNUNTLUMSYLXOL-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


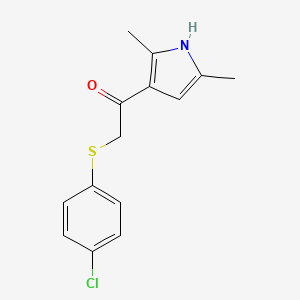
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

